

Technical Guide: NMR Analysis of 3-(4-Methylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of **3-(4-Methylphenoxy)azetidine**. While specific experimental spectra for this compound are not readily available in public literature, this document outlines the expected NMR data based on its chemical structure and provides a standardized protocol for its acquisition and analysis. Quality control data, including NMR spectra, is reported to be available from commercial suppliers such as Bidepharm for CAS number 954220-73-6.^[1]

Molecular Structure and Predicted NMR Data

The structure of **3-(4-Methylphenoxy)azetidine** comprises a central azetidine ring, a p-methylphenoxy group, and a secondary amine. The expected ¹H and ¹³C NMR spectral data are summarized below. The predictions are based on standard chemical shift values and the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H (ortho to -O)	6.80 - 7.00	d	8.0 - 9.0	2H
Ar-H (meta to -O)	7.00 - 7.20	d	8.0 - 9.0	2H
O-CH	4.80 - 5.20	m	-	1H
CH ₂ (azetidine, adjacent to O-CH)	3.80 - 4.20	m	-	2H
CH ₂ (azetidine, adjacent to NH)	3.40 - 3.80	m	-	2H
Ar-CH ₃	2.20 - 2.40	s	-	3H
NH	1.50 - 2.50	br s	-	1H

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
Ar-C (ipso, attached to -O)	155.0 - 158.0
Ar-C (ipso, attached to -CH ₃)	130.0 - 134.0
Ar-CH (meta to -O)	129.0 - 131.0
Ar-CH (ortho to -O)	115.0 - 118.0
O-CH	70.0 - 75.0
CH ₂ (azetidine)	50.0 - 55.0
Ar-CH ₃	20.0 - 22.0

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for the acquisition of ^1H and ^{13}C NMR spectra for **3-(4-Methylphenoxy)azetidine**.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **3-(4-Methylphenoxy)azetidine**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for small organic molecules. Other solvents such as DMSO- d_6 or Methanol- d_4 can be used depending on the sample's solubility.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it with the sample information.

2.2. NMR Spectrometer Setup and Data Acquisition

- **Instrument:** A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.
- **Tuning and Shimming:** Insert the sample into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** Approximately 16 ppm, centered around 6 ppm.
 - **Acquisition Time:** 2-3 seconds.

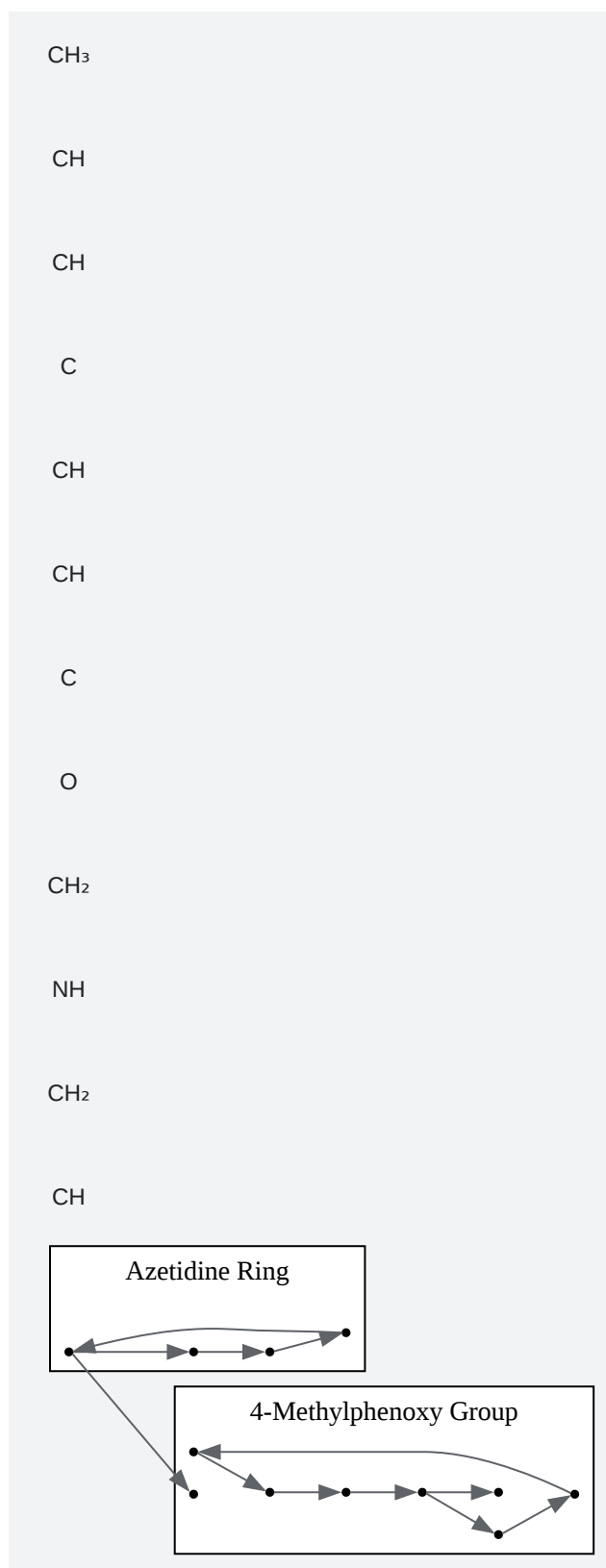
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 220 ppm, centered around 100 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, as the ^{13}C nucleus is less sensitive.

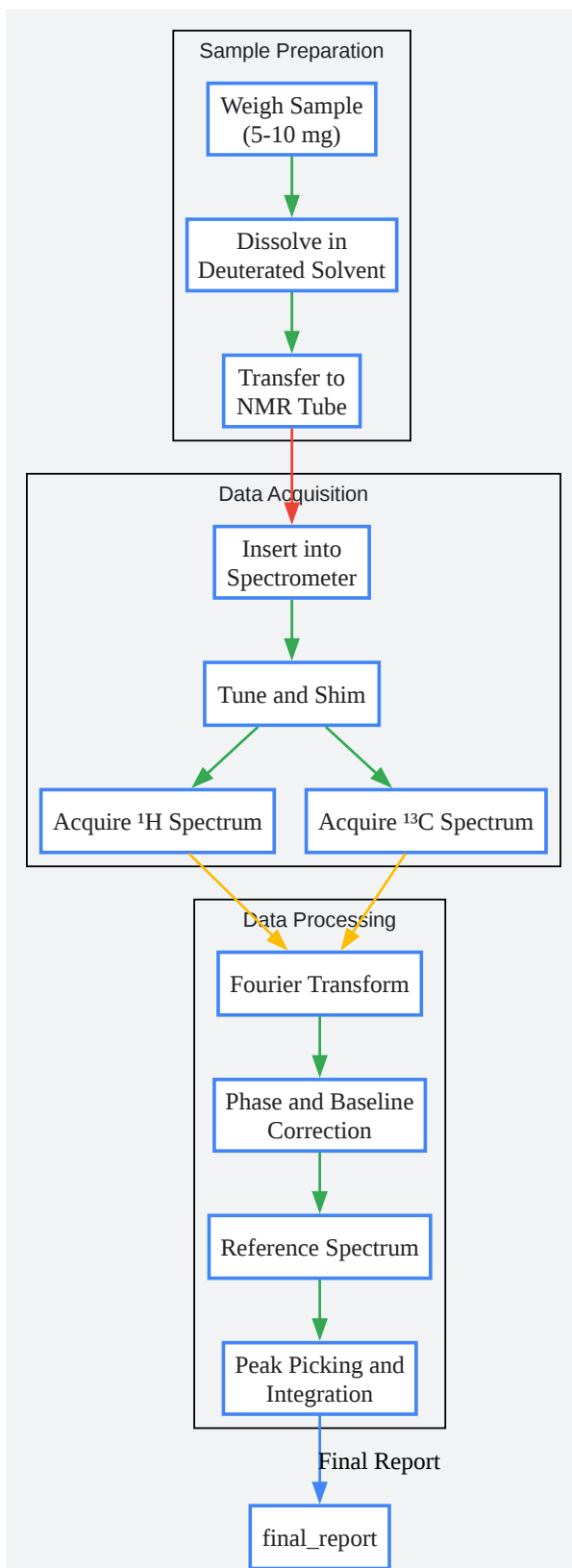
2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both ^1H and ^{13}C spectra.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of **3-(4-Methylphenoxy)azetidine**.





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References

- 1. CAS:954220-73-63-(p-Tolyloxy)azetidine-毕得医药 [bidepharm.com]
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